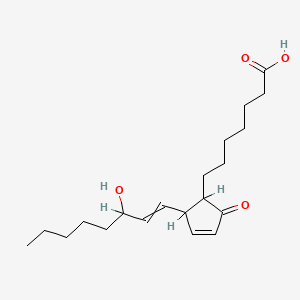

8-iso Prostaglandin A1

Description

Properties

IUPAC Name |

7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864472 | |

| Record name | 15-Hydroxy-9-oxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-iso Prostaglandin A1: A Technical Guide on an Understudied Isoprostane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. Unlike its extensively studied cousin, 8-iso-PGF2α, which is a well-established biomarker for oxidative stress, 8-iso-PGA1 remains a relatively enigmatic molecule with a sparse body of dedicated research. This technical guide provides a comprehensive overview of the discovery and history of isoprostanes as a class, to contextualize the limited but specific knowledge available for 8-iso-PGA1. It details its known biological activities, inferred formation pathways, and potential, yet unconfirmed, signaling mechanisms. This document aims to be a foundational resource for researchers interested in exploring the biological significance and therapeutic potential of this understudied lipid mediator, highlighting critical knowledge gaps and opportunities for future investigation.

Discovery and History: From Prostaglandins to Isoprostanes

The story of 8-iso-PGA1 is deeply rooted in the broader history of prostaglandin and isoprostane research. The initial discovery of prostaglandins dates back to the 1930s, when Swedish physiologist Ulf von Euler identified a biologically active substance in human semen that could induce uterine contractions and lower blood pressure.[1] He named this substance "prostaglandin," believing it originated from the prostate gland.[1] For decades, these potent lipid compounds were subjects of intense study, culminating in the 1982 Nobel Prize in Physiology or Medicine awarded to Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane for their isolation, identification, and analysis of numerous prostaglandins and their roles in physiological and pathophysiological processes.[2]

A paradigm shift occurred in 1990 with the discovery of "isoprostanes" by the laboratory of Morrow and Roberts.[1][3] These compounds were identified as prostaglandin-like molecules generated in vivo in humans, not by the enzymatic action of cyclooxygenase (COX) as canonical prostaglandins are, but through a non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][3] The first of these to be discovered were the F2-isoprostanes, so named for their structural similarity to PGF2α.[3][4] This discovery was a landmark in the field of free radical research, providing a reliable method to assess oxidative stress in vivo.[4][5]

Since this initial finding, the family of known isoprostanes has expanded to include isomers of other prostaglandins, such as those with D- and E-rings.[1] A- and J-ring isoprostanes, including 8-iso-PGA1, are understood to be formed subsequently through the dehydration of these D- and E-ring precursors.[6] While the F-series isoprostanes have been the subject of thousands of studies, the A-series, including 8-iso-PGA1, remain significantly less explored, with one source noting that its biological activity has not been studied in depth.[7]

Formation of this compound

The formation of 8-iso-PGA1 is believed to follow the general pathway established for other isoprostanes, which can be both non-enzymatic and enzymatic.

Non-Enzymatic Formation (Free Radical-Catalyzed)

The primary and defining pathway for isoprostane generation is the non-enzymatic peroxidation of arachidonic acid, which is typically esterified in membrane phospholipids. This process is initiated by reactive oxygen species (ROS) and proceeds through the formation of prostaglandin H2-like endoperoxide intermediates. These intermediates can then rearrange to form various isoprostane isomers, including D- and E-ring structures. Subsequent dehydration of the E-ring isoprostane precursor leads to the formation of the A-ring structure characteristic of 8-iso-PGA1.

Potential Enzymatic Formation

While isoprostanes are defined by their non-enzymatic formation, there is evidence that cyclooxygenase (COX) enzymes can also contribute to the production of some isoprostanes, particularly 8-iso-PGF2α.[8] It is plausible, though not yet demonstrated, that a similar enzymatic pathway could contribute to the formation of 8-iso-PGA1 precursors under certain inflammatory conditions.

Quantitative Data on Biological Activity

The available quantitative data on the biological activities of 8-iso-Prostaglandin A1 is very limited. The following table summarizes the currently known effects.

| Biological Target | Experimental System | Effect | Concentration | Reference |

| Aldo-keto reductase family 1 member B10 (AKR1B10) | COS-7 lysates expressing the human enzyme | Inhibition | 60 µM | [2] |

| Potassium-induced D-aspartate release | Isolated bovine retinas | Inhibition | 0.1 µM | [2] |

Experimental Protocols

Quantification of 8-iso-PGA1

The gold-standard for quantifying isoprostanes is mass spectrometry, due to its high sensitivity and specificity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for accurate quantification in biological samples like urine and plasma.[9] The protocol would involve:

-

Sample Preparation: Solid-phase extraction to purify and concentrate the isoprostanes from the biological matrix.

-

Chromatographic Separation: Use of a C18 column to separate 8-iso-PGA1 from other isomers.

-

Mass Spectrometric Detection: Tandem mass spectrometry to specifically detect and quantify the parent and fragment ions of 8-iso-PGA1. An internal standard, such as a deuterated version of 8-iso-PGA1, would be required for accurate quantification.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits for other isoprostanes, like 8-iso-PGF2α, are common.[10] A similar competitive ELISA could be developed for 8-iso-PGA1, which would involve an antibody specific to 8-iso-PGA1.

Aldo-Keto Reductase (AKR) Inhibition Assay

To replicate the finding of AKR1B10 inhibition, a biochemical assay could be performed.

-

Reagents: Purified recombinant human AKR1B10, NADPH, a substrate for the enzyme (e.g., an aldehyde), and 8-iso-PGA1.

-

Procedure: The reaction is initiated by adding the substrate to a mixture containing the enzyme, NADPH, and varying concentrations of 8-iso-PGA1.

-

Detection: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Analysis: The IC50 value for 8-iso-PGA1 can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

There is no direct evidence elucidating the specific signaling pathways of 8-iso-Prostaglandin A1. However, based on its structure as a cyclopentenone prostaglandin and the known mechanisms of related compounds, potential pathways can be hypothesized.

Receptor-Mediated Signaling

Many isoprostanes exert their effects through existing prostanoid receptors. For instance, 8-iso-PGF2α is known to be a potent agonist of the thromboxane A2 receptor (TP receptor). It is plausible that 8-iso-PGA1 could also interact with one or more of the prostanoid receptors, although its binding affinities have not been reported.

Covalent Adduction and Redox Modulation

A- and J-series prostaglandins are characterized by an α,β-unsaturated carbonyl group in the cyclopentenone ring.[6] This functional group is an electrophile and can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael addition reaction. This covalent modification can alter protein function and modulate signaling pathways. For example, PGA1 has been shown to have anti-inflammatory and anti-proliferative effects, which may be mediated through this mechanism. It is highly probable that 8-iso-PGA1 shares this chemical reactivity and could therefore modulate cellular processes by covalently modifying key signaling proteins, such as transcription factors (e.g., NF-κB, Keap1) or enzymes.

Conclusion and Future Directions

8-iso-Prostaglandin A1 is a member of the isoprostane family with a notable lack of dedicated research compared to its F-series counterparts. While its existence is confirmed and a few biological activities have been reported, a significant knowledge gap remains regarding its specific discovery, physiological and pathological concentrations, receptor interactions, and detailed signaling mechanisms.

The information presented in this guide, synthesized from the broader context of isoprostane and prostaglandin research, provides a starting point for future investigations. Key areas for future research include:

-

Definitive Synthesis and Characterization: The development of a robust and scalable synthesis for 8-iso-PGA1 is crucial for enabling detailed biological studies.

-

Screening for Biological Activity: A comprehensive screening of 8-iso-PGA1 against a panel of prostanoid receptors and other cellular targets is needed to identify its primary mechanisms of action.

-

Development of Analytical Tools: The creation of specific antibodies and analytical standards would facilitate the accurate measurement of 8-iso-PGA1 in biological samples and help to establish its role as a potential biomarker.

-

Investigation of its Role in Disease: Given its structural similarity to other bioactive lipids, exploring the role of 8-iso-PGA1 in diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular disease, and cancer, is a promising avenue of research.

By addressing these fundamental questions, the scientific community can begin to unravel the true biological significance of 8-iso-Prostaglandin A1 and its potential as a therapeutic target or disease biomarker.

References

- 1. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The isoprostanes--25 years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Products of the isoprostane pathway: unique bioactive compounds and markers of lipid peroxidation - ProQuest [proquest.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

In Vivo Synthesis of 8-iso-Prostaglandin A1: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the in vivo synthesis pathway of 8-iso-Prostaglandin A1 (8-iso-PGA1), a member of the A-series isoprostanes. Isoprostanes are prostaglandin-like compounds generated primarily through non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the biochemical cascade, relevant quantitative data, and detailed experimental protocols for studying this pathway. The guide also includes visualizations of the key pathways and experimental workflows to facilitate a deeper understanding of the synthesis and analysis of 8-iso-PGA1.

Introduction

Isoprostanes are a class of prostaglandin isomers that are considered the "gold standard" for assessing oxidative stress in vivo.[1][2] Unlike prostaglandins, which are synthesized through enzymatic reactions catalyzed by cyclooxygenases (COX), isoprostanes are predominantly formed via the non-enzymatic peroxidation of arachidonic acid by free radicals.[3][4] Among the various classes of isoprostanes, the A-series, including 8-iso-Prostaglandin A1 (8-iso-PGA1), are characterized by an α,β-unsaturated cyclopentenone ring structure.[5] These molecules are of significant interest due to their high reactivity and potential to form adducts with cellular thiols, thereby influencing cellular signaling pathways.[5] This guide will detail the in vivo synthesis pathway of 8-iso-PGA1, from its precursor to its final form, and provide the necessary technical information for its study.

The 8-iso-Prostaglandin A1 Synthesis Pathway

The in vivo synthesis of 8-iso-PGA1 is a multi-step process that begins with the oxidative modification of arachidonic acid, a polyunsaturated fatty acid commonly found esterified in the phospholipids of cellular membranes.

Initiation: Free Radical Attack on Arachidonic Acid

The pathway is initiated by the abstraction of a hydrogen atom from a bis-allylic carbon of arachidonic acid by a free radical, such as the hydroxyl radical (•OH) or a peroxyl radical (ROO•). This results in the formation of an arachidonyl radical.

Propagation and Endoperoxide Formation

The arachidonyl radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical. This peroxyl radical then undergoes a 5-exo cyclization to form a five-membered ring, followed by the addition of a second molecule of O2 to create a bicycloendoperoxide intermediate, analogous to Prostaglandin G2 (PGG2).[5]

Isomerization to E/D-Ring Isoprostanes

The PGG2-like endoperoxide intermediates are unstable and can undergo isomerization to form more stable D-ring and E-ring isoprostanes (D2/E2-IsoPs), which are isomeric to PGE2 and PGD2.[5][6] The formation of E2/D2-IsoPs is favored under conditions of depleted cellular reducing agents like glutathione (GSH) or α-tocopherol.[5][6] The direct precursor to 8-iso-PGA1 is believed to be an 8-iso-PGE1 analog.

Dehydration to A/J-Ring Isoprostanes

The E2/D2-IsoPs are not the final products and readily undergo dehydration in vivo. This dehydration reaction results in the formation of A-series and J-series isoprostanes (A2/J2-IsoPs), which are characterized by an α,β-unsaturated cyclopentenone ring.[5][7] 8-iso-PGA1 is formed through this dehydration step from its corresponding E-series precursor.

Release from Phospholipids

Isoprostanes are initially formed while arachidonic acid is still esterified to membrane phospholipids.[5] Their release into the cytoplasm and extracellular space is catalyzed by phospholipases, such as phospholipase A2 (PLA2).[8]

The following diagram illustrates the core synthesis pathway of 8-iso-PGA1:

Caption: In vivo synthesis pathway of 8-iso-Prostaglandin A1.Quantitative Data

While extensive quantitative data exists for F2-isoprostanes as markers of oxidative stress, specific in vivo concentrations for 8-iso-PGA1 are not widely reported in the literature. The following tables summarize available data for the more commonly measured F2-isoprostanes to provide a reference for expected concentration ranges under basal and oxidative stress conditions. It is anticipated that the levels of A-series isoprostanes, being downstream products, may be lower and more transient.

Table 1: Basal Levels of F2-Isoprostanes in Human and Rat Biological Samples

| Analyte | Species | Matrix | Concentration (Mean ± SD) | Reference |

| 8-iso-PGF2α | Human | Plasma | 118.9 ± 85.5 pg/mL | [9] |

| 8-iso-PGF2α | Human | Urine | 0.25 ± 0.15 µg/g creatinine | [10] |

| 8-iso-PGF2α | Rat | Plasma | ~3.3% of total PGF2α | [11] |

Table 2: Levels of F2-Isoprostanes under Oxidative Stress

| Analyte | Species | Condition | Matrix | Concentration (Mean ± SD) | Reference |

| 8-iso-PGF2α | Human | Acute Myocardial Infarction | Plasma | 290.7 ± 73.9 pg/mL | [9] |

| 8-iso-PGF2α | Human | Smokers | Urine | 0.53 ± 0.37 µg/g creatinine | [10] |

| iPF2α-III & 8,12-iso-iPF2α-VI | Rat | CCl4-induced hepatotoxicity | Liver | 2- to 3-fold increase | [12] |

Experimental Protocols

This section provides a detailed methodology for a key experiment to induce and quantify A-series isoprostanes, including 8-iso-PGA1, in a rat model of oxidative stress.

Induction of Oxidative Stress in Rats using Carbon Tetrachloride (CCl4)

This protocol describes the induction of acute liver injury in rats, a well-established model for studying in vivo oxidative stress and isoprostane formation.[13]

Materials:

-

Male Wistar rats (200-250 g)

-

Carbon tetrachloride (CCl4)

-

Olive oil

-

Orogastric gavage tube

-

Syringes and needles

Procedure:

-

Fast the rats overnight with free access to water.

-

Prepare a 50% (v/v) solution of CCl4 in olive oil.

-

Administer a single dose of the CCl4 solution (1 mL/kg body weight) to the rats via an orogastric tube.[13]

-

A control group should receive an equivalent volume of olive oil only.

-

House the rats in a well-ventilated area.

-

Sacrifice the rats at a predetermined time point (e.g., 24 hours) after CCl4 administration.

-

Collect blood via cardiac puncture and harvest the liver. Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C until analysis.

The following diagram illustrates the experimental workflow for inducing oxidative stress:

Caption: Experimental workflow for CCl4-induced oxidative stress.

Quantification of 8-iso-Prostaglandin A1 in Liver Tissue by LC-MS/MS

This protocol outlines the steps for the extraction, purification, and quantification of 8-iso-PGA1 from liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established protocols for F2-isoprostane analysis and will require optimization for A-series isoprostanes.

Materials:

-

Frozen rat liver tissue

-

Internal standard (e.g., deuterated 8-iso-PGA1, if available; otherwise, a structurally similar deuterated prostaglandin)

-

Folch solution (chloroform:methanol, 2:1 v/v)

-

KOH solution

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

1. Sample Homogenization and Lipid Extraction: a. Weigh approximately 100 mg of frozen liver tissue. b. Homogenize the tissue in ice-cold Folch solution. c. Add the internal standard to the homogenate. d. Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

2. Saponification: a. Evaporate the organic solvent under a stream of nitrogen. b. Resuspend the lipid extract in methanolic KOH to hydrolyze the esterified isoprostanes from the phospholipids. c. Incubate at 37°C for 30 minutes.

3. Solid-Phase Extraction (SPE) for Purification: a. Acidify the sample to pH 3. b. Condition a C18 SPE cartridge with methanol and then water. c. Load the sample onto the cartridge. d. Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities. e. Elute the isoprostanes with a high-percentage organic solvent (e.g., ethyl acetate or methanol).

4. LC-MS/MS Analysis: a. Evaporate the eluate and reconstitute in the mobile phase. b. Inject the sample into the LC-MS/MS system. c. Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to aid in ionization. d. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for 8-iso-PGA1 and its internal standard.

The following diagram outlines the sample preparation and analysis workflow:

Caption: Workflow for 8-iso-PGA1 analysis by LC-MS/MS.

Conclusion

The in vivo synthesis of 8-iso-Prostaglandin A1 is a complex process initiated by free radical-mediated lipid peroxidation. As a member of the A-series isoprostanes, its formation via the dehydration of E-series precursors highlights a significant pathway for the generation of reactive lipid species. While quantitative data for 8-iso-PGA1 remains limited, the methodologies presented in this guide for the induction of oxidative stress and the analysis of isoprostanes provide a solid foundation for researchers to further investigate the role of A-series isoprostanes in health and disease. Further studies are warranted to fully elucidate the biological concentrations and functions of 8-iso-PGA1.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of isoprostanes as indices of oxidant stress and the risk of atherosclerosis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprostanes: formation, analysis and use as indices of lipid peroxidation in vivo [pubmed.ncbi.nlm.nih.gov]

- 5. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Products of the isoprostane pathway: unique bioactive compounds and markers of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of 8-iso-PGF2α and thromboxane A2 by stimulation with several activators of phospholipase A2 in the isolated human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma 8-iso-prostaglandin F2alpha, a marker of oxidative stress, is increased in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS/MS Analysis of Lipid Oxidation Products in Blood and Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 12. LC-MS/MS methods for the detection of isoprostanes (iPF2alpha-III and 8,12-iso-iPF2alpha-VI) as biomarkers of CCl4-induced oxidative damage to hepatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of 8-iso-Prostaglandin A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a member of the cyclopentenone prostaglandin (cyPG) family, generated through non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. While research on 8-iso-PGA1 is not as extensive as for other isoprostanes, existing evidence points to its role as a modulator of key cellular processes. This technical guide provides a comprehensive overview of the known biological functions of 8-iso-PGA1, its mechanisms of action, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers in drug discovery and development, particularly in the fields of oncology, neuroscience, and inflammation.

Core Biological Functions

The primary reported biological activities of 8-iso-Prostaglandin A1 are the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10) and the modulation of neurotransmitter release in the retina.

Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

8-iso-PGA1 has been identified as an inhibitor of AKR1B10, an enzyme implicated in the development and chemoresistance of various cancers.[1][2] The inhibitory effect is attributed to the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring of 8-iso-PGA1, which can form a covalent Michael adduct with nucleophilic residues in the enzyme's active site.[3][4] Studies have shown that the stereochemistry of the prostaglandin side chains is important for this interaction, with 8-iso-PGA1 being a less potent inhibitor than its stereoisomer, Prostaglandin A1 (PGA1).[5]

Modulation of Neurotransmitter Release

In the context of neuroscience, 8-iso-PGA1 has been shown to inhibit potassium-induced D-aspartate release from isolated bovine retinas.[6] This suggests a potential role for 8-iso-PGA1 in modulating excitatory neurotransmission in the central nervous system.

Proposed Signaling Pathways

The precise signaling pathways of 8-iso-PGA1 are not fully elucidated. However, based on its structural similarity to other cyclopentenone prostaglandins, several mechanisms can be proposed.

Covalent Adduct Formation

The electrophilic nature of the cyclopentenone ring is a key feature of 8-iso-PGA1's bioactivity. This allows it to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins. This irreversible modification can alter the function of target proteins, leading to downstream cellular effects.

Covalent modification of target proteins by 8-iso-PGA1.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway

Many cyclopentenone prostaglandins are known ligands and activators of PPARγ, a nuclear receptor that regulates gene expression involved in inflammation, cell differentiation, and metabolism.[3][7] While direct activation of PPARγ by 8-iso-PGA1 has not been explicitly demonstrated, it is a plausible mechanism of action.

Proposed PPARγ activation pathway for 8-iso-PGA1.

NF-κB Signaling Pathway

Cyclopentenone prostaglandins are known to inhibit the pro-inflammatory NF-κB signaling pathway.[3][8] This inhibition can occur through PPARγ-dependent and -independent mechanisms, including direct modification of components of the NF-κB pathway.

Inhibition of the NF-κB signaling pathway by 8-iso-PGA1.

Induction of Apoptosis via Ras Activation

The related compound PGA1 has been shown to induce apoptosis through the specific activation of H-Ras and N-Ras at endomembranes, leading to the activation of the Raf-MEK-ERK signaling pathway.[2][9] This culminates in the activation of calpain and caspases, ultimately leading to programmed cell death.

Proposed apoptosis induction pathway via Ras activation.

Quantitative Data

Quantitative data on the biological effects of 8-iso-PGA1 are limited. The available data, along with data for the related compound PGA1, are summarized below for comparison.

| Compound | Target/Process | Effect | Cell/System | Concentration/Value | Reference |

| 8-iso-Prostaglandin A1 | AKR1B10 | Inhibition | COS-7 cell lysates expressing human AKR1B10 | 60 µM (for significant inhibition) | [6] |

| 8-iso-Prostaglandin A1 | Potassium-induced D-aspartate release | Inhibition | Isolated bovine retinas | 0.1 µM | [6] |

| Prostaglandin A1 | AKR1B10 | Inhibition (IC50) | Recombinant human AKR1B10 | 43 µM | [5] |

| Prostaglandin A1 | Apoptosis Induction | Increased cleaved caspase-3 | NIH3T3 cells | 30 µM | [10] |

| Prostaglandin A1 | NF-κB Activation (by TPA) | Inhibition | HeLa cells | 24 µM | [8] |

Experimental Protocols

The following are representative protocols for assays relevant to the study of 8-iso-PGA1. These are generalized methods and should be optimized for specific experimental conditions. For full details, consultation of the primary literature is recommended.

Aldo-Keto Reductase (AKR) Activity Assay (Colorimetric)

This protocol is based on the principle that AKR enzymes catalyze the NADPH-dependent reduction of a substrate. The consumption of NADPH is monitored spectrophotometrically.

Workflow for AKR activity assay.

Materials:

-

AKR Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

-

NADPH solution

-

Substrate (e.g., glyceraldehyde)

-

8-iso-Prostaglandin A1

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare cell or tissue lysates containing AKR1B10, or use purified recombinant AKR1B10.

-

In a 96-well plate, add the enzyme preparation to the assay buffer.

-

Add various concentrations of 8-iso-PGA1 or vehicle control to the wells and incubate for a pre-determined time.

-

Initiate the reaction by adding the substrate and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic assay) or after a fixed time point (endpoint assay).

-

Calculate the rate of NADPH consumption and determine the percent inhibition by 8-iso-PGA1.

Neurotransmitter Release Assay (Radiolabeled D-Aspartate)

This protocol describes a method to measure the release of the radiolabeled glutamate analog, [³H]D-aspartate, from retinal tissue.

References

- 1. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Collection - Data from Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity - Cancer Research - Figshare [figshare.com]

- 5. Cell cycle effects of prostaglandins A1, A2, and D2 in human and murine melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. targetmol.cn [targetmol.cn]

- 8. MAPK signaling pathways regulate IL-8 mRNA stability and IL-8 protein expression in cystic fibrosis lung epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

8-iso Prostaglandin A1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 8-iso Prostaglandin A1

Disclaimer: Direct research delineating the comprehensive mechanism of action for this compound (8-iso-PGA1) is limited. This guide summarizes the currently documented biological activities of 8-iso-PGA1 and extrapolates plausible mechanisms based on its structural classification as a cyclopentenone prostaglandin and an isoprostane. The proposed signaling pathways are inferred from studies on closely related molecules and should be considered hypothetical pending direct experimental validation for 8-iso-PGA1.

This compound (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds produced in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1] Structurally, it belongs to the cyclopentenone prostaglandin (cyPG) family, characterized by an α,β-unsaturated carbonyl group within its cyclopentenone ring. This feature is common to other bioactive lipids like PGA1 and Prostaglandin J2 (PGJ2) and is often critical to their biological activity. While the broader class of cyPGs is known to possess anti-inflammatory, anti-neoplastic, and anti-viral properties, the specific signaling pathways engaged by 8-iso-PGA1 are not yet fully elucidated.[2] This document details the known actions of 8-iso-PGA1 and proposes potential mechanisms for further investigation.

Known Biological Activities and Putative Mechanisms

Current research has identified two primary biological effects of 8-iso-PGA1: the inhibition of aldo-keto reductase 1B10 (AKR1B10) and the modulation of neurotransmitter release.

Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

8-iso-PGA1 has been shown to inhibit the enzyme aldo-keto reductase family 1 member B10 (AKR1B10).[3] AKR1B10 is a cytosolic, NADPH-dependent reductase that is overexpressed in several cancers, where it is thought to play a role in tumorigenesis by detoxifying cytotoxic carbonyl compounds and modulating retinoic acid levels.[2][4] Its inhibition is a therapeutic strategy in cancer treatment.[4]

Putative Mechanism: The mechanism of AKR1B10 inhibition by other small molecules, such as unsaturated fatty acids, is typically reversible and competitive with respect to the substrate.[5] These inhibitors interact with residues within the enzyme's active site.[5][6] It is highly probable that 8-iso-PGA1 acts similarly, binding to the active site of AKR1B10 and preventing the reduction of its endogenous substrates.

Inhibition of Potassium-Induced D-Aspartate Release

In isolated bovine retinas, 8-iso-PGA1 was found to inhibit the release of the neurotransmitter D-aspartate induced by potassium.[3] D-aspartate is an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a role in synaptic transmission and neuroendocrine signaling.[7][8]

Putative Mechanism: The release of D-aspartate from cells can be mediated by volume-sensitive organic anion channels (VSOCs).[9] Various stimuli, including apoptotic inducers, can trigger D-aspartate release through these channels.[9] It is plausible that 8-iso-PGA1 modulates the activity of VSOCs or interferes with the upstream signaling events that lead to their opening, thereby preventing D-aspartate efflux.

Plausible Signaling Pathways Based on Structural Analogs

Given its structure, 8-iso-PGA1 may share mechanisms with other cyclopentenone prostaglandins. The most relevant putative pathways are the inhibition of NF-κB and the activation of PPARγ.

NF-κB Inhibition Pathway

Prostaglandin A1 (PGA1) is known to induce the expression of IκBα, the primary inhibitor of the pro-inflammatory transcription factor NF-κB.[10] This represents a key anti-inflammatory mechanism for cyPGs.

Plausible Mechanism: 8-iso-PGA1 may induce a cellular stress response, leading to the activation of Heat Shock Factor 1 (HSF1).[10] Activated HSF1 can promote the transcription of the IκBα gene (NFKBIA). The newly synthesized IκBα protein then sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like Interleukin-8 (IL-8).[10][11]

PPARγ Activation Pathway

Many cyclopentenone prostaglandins are natural ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[12][13]

Plausible Mechanism: 8-iso-PGA1 may diffuse into the cell and bind directly to the ligand-binding domain of PPARγ in the cytoplasm or nucleus.[13] Ligand binding induces a conformational change, causing the dissociation of corepressors and the recruitment of coactivators, such as Retinoid X Receptor (RXR).[13][14] The activated PPARγ-RXR heterodimer then translocates to the nucleus, binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, and modulates their transcription.[14] This can lead to both anti-inflammatory effects (e.g., by antagonizing NF-κB) and metabolic regulation.[12]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of 8-iso-PGA1.

| Target/Process | Species/System | Effect | Concentration | Citation |

| Aldo-Keto Reductase 1B10 (AKR1B10) | COS-7 lysates (human enzyme) | Inhibition | 60 µM | [3] |

| Potassium-induced D-Aspartate Release | Isolated bovine retinas | Inhibition | 0.1 µM | [3] |

Proposed Experimental Protocols

To elucidate the precise mechanism of action of 8-iso-PGA1, the following experimental approaches are proposed.

Protocol 1: Competitive Radioligand Binding Assay (Hypothetical)

This protocol is designed to determine if 8-iso-PGA1 binds to a specific receptor (e.g., PPARγ or a prostanoid receptor) and to quantify its binding affinity (Ki).

Workflow Diagram

Methodology:

-

Reagent Preparation:

-

Prepare a membrane fraction from cells overexpressing the target receptor (e.g., HEK293 cells transfected with human PPARγ) or use purified receptor protein.

-

Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Prepare serial dilutions of non-radiolabeled 8-iso-PGA1.

-

Prepare a solution of a known high-affinity radioligand (e.g., [3H]-Rosiglitazone for PPARγ) at a concentration near its Kd.

-

-

Binding Reaction:

-

In a 96-well plate, combine the receptor preparation, the radioligand solution, and the various concentrations of 8-iso-PGA1.

-

Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

-

Separation:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 8-iso-PGA1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 8-iso-PGA1 that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Western Blot Analysis for NF-κB Pathway Activation (Hypothetical)

This protocol is designed to test the hypothesis that 8-iso-PGA1 inhibits NF-κB activation by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human bronchial epithelial cells, BEAS-2B) to 80-90% confluency.

-

Pre-treat cells with various concentrations of 8-iso-PGA1 for a specified time (e.g., 2 hours).

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for a short period (e.g., 30 minutes).

-

-

Protein Extraction:

-

For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear/cytoplasmic fractionation, use a commercial kit to separate cytoplasmic and nuclear protein fractions.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-IκBα (to measure degradation signal)

-

Total IκBα

-

NF-κB p65 (for nuclear translocation)

-

A cytoplasmic marker (e.g., α-Tubulin)

-

A nuclear marker (e.g., Lamin B1)

-

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

-

Image the resulting signal using a chemiluminescence imager.

-

Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein levels and nuclear p65 levels to the nuclear loading control. Compare treated samples to the TNF-α stimulated control.

-

Conclusion

This compound is an endogenously produced isoprostane with demonstrated inhibitory effects on the cancer-associated enzyme AKR1B10 and on neurotransmitter release. While its complete mechanism of action remains to be fully characterized, its structural similarity to other cyclopentenone prostaglandins strongly suggests potential roles in modulating key inflammatory and metabolic signaling pathways, including NF-κB and PPARγ. The experimental frameworks proposed in this guide provide a clear path for future research to dissect these putative pathways, quantify receptor interactions, and ultimately clarify the therapeutic potential of this unique lipid mediator.

References

- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The pan-cancer landscape of aldo-keto reductase1B10 reveals that its expression is diminished in gastric cancer [frontiersin.org]

- 3. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of aldo-keto reductase family 1 member B10 by unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of the tumor marker aldo-keto reductase family member 1B10 by oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptotic inducers activate the release of D-aspartate through a hypotonic stimulus-triggered mechanism in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of the stress response with prostaglandin A1 increases I-kappaBalpha gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Peroxisome Proliferator-Activated Receptor-γ During Hepatic Ischemia is Age-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-iso-Prostaglandin A1 in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions. Isoprostanes, a family of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid, are considered reliable biomarkers of oxidative stress in vivo.[1] While 8-iso-prostaglandin F2α (8-iso-PGF2α) is the most extensively studied isoprostane, other isomers, including 8-iso-prostaglandin A1 (8-iso-PGA1), are emerging as molecules with distinct biological activities. This technical guide provides an in-depth overview of the current understanding of 8-iso-PGA1's role in oxidative stress, its known molecular interactions, and methodologies for its investigation.

While research specifically on 8-iso-PGA1 is limited, this guide will synthesize the available data and draw parallels from the broader class of isoprostanes and related prostaglandins to offer a comprehensive perspective for researchers. The biological activity of 8-iso-PGA1 has not been extensively reported in the literature, highlighting a significant area for future research.[2]

Formation of Isoprostanes in Oxidative Stress

Isoprostanes are generated independent of the cyclooxygenase (COX) enzymes, distinguishing them from classical prostaglandins.[3] The formation is initiated by the attack of free radicals on arachidonic acid, leading to a cascade of reactions that produce a variety of isoprostane isomers. This process is a direct consequence of lipid peroxidation, a hallmark of oxidative stress.

Known Biological Activities and Quantitative Data for 8-iso-Prostaglandin A1

The known biological activities of 8-iso-PGA1 are primarily centered on two distinct molecular targets: aldo-keto reductase family 1 member B10 (AKR1B10) and the regulation of neurotransmitter release.

| Target/Effect | Concentration | Observation | Reference |

| Aldo-Keto Reductase 1B10 (AKR1B10) Inhibition | 60 µM | Inhibition of human AKR1B10 in COS-7 cell lysates. | [4] |

| D-Aspartate Release Inhibition | 0.1 µM | Inhibition of potassium-induced D-aspartate release from isolated bovine retinas. | [4] |

Signaling Pathways and Molecular Mechanisms

Detailed signaling pathways for 8-iso-PGA1 have not yet been elucidated. However, based on its known targets, we can infer potential mechanisms of action.

Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

AKR1B10 is an NADPH-dependent reductase that plays a crucial role in detoxifying reactive carbonyl compounds, which are byproducts of lipid peroxidation.[5] By reducing these toxic aldehydes and ketones to their less reactive alcohol forms, AKR1B10 protects cells from oxidative damage.[5] The inhibition of AKR1B10 by 8-iso-PGA1 suggests a potential feedback mechanism in the cellular response to oxidative stress. However, the physiological and pathological consequences of this inhibition are not yet fully understood. AKR1B10 is also implicated in cancer development and chemoresistance, suggesting that its modulation by 8-iso-PGA1 could have implications in oncology.[5][6]

References

- 1. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]

- 2. mybiosource.com [mybiosource.com]

- 3. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

8-iso-Prostaglandin F2α: A Technical Guide to its Role as a Premier Biomarker of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oxidative stress research, the accurate measurement of lipid peroxidation is paramount. Among the myriad of biomarkers, 8-iso-prostaglandin F2α (8-iso-PGF2α) has emerged as the gold standard for assessing lipid peroxidation in vivo.[1][2] This prostaglandin-like compound is a specific and chemically stable product of the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[3][4] Its elevated levels in biological fluids are strongly correlated with a variety of diseases associated with oxidative stress, making it a critical tool in diagnostics and drug development.[1][5] This technical guide provides an in-depth overview of 8-iso-PGF2α, including its formation, signaling pathways, and detailed methodologies for its quantification.

Formation of 8-iso-PGF2α

8-iso-PGF2α is primarily formed in vivo through two distinct pathways: a non-enzymatic, free-radical mediated pathway and an enzymatic pathway.

1. Non-Enzymatic (Free Radical-Catalyzed) Pathway: This is the principal mechanism for the formation of 8-iso-PGF2α in the context of oxidative stress. The process is initiated by the attack of reactive oxygen species (ROS) on arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes. This leads to the formation of a peroxyl radical, which then undergoes a series of cyclization and reduction reactions to generate a family of F2-isoprostanes, including 8-iso-PGF2α.[3] This pathway is not dependent on the cyclooxygenase (COX) enzymes.

2. Enzymatic Pathway: While predominantly formed non-enzymatically, 8-iso-PGF2α can also be generated to a lesser extent by the action of cyclooxygenase (COX-1 and COX-2) enzymes, the same enzymes responsible for the synthesis of prostaglandins.[1] However, under conditions of significant oxidative stress, the non-enzymatic pathway is the predominant source of 8-iso-PGF2α.[1][2]

To distinguish between the chemical (non-enzymatic) and enzymatic lipid peroxidation, the ratio of 8-iso-PGF2α to its enzymatically produced analog, prostaglandin F2α (PGF2α), can be utilized.[1][2] A high 8-iso-PGF2α/PGF2α ratio is indicative of a greater contribution from chemical lipid peroxidation.[1]

Signaling Pathways of 8-iso-PGF2α

8-iso-PGF2α is not merely a passive bystander of oxidative stress; it is a biologically active molecule that can elicit cellular responses by interacting with specific receptors. The primary receptor for 8-iso-PGF2α is the thromboxane A2 receptor (TP receptor).

Upon binding to the TP receptor, 8-iso-PGF2α can initiate a cascade of intracellular signaling events, including:

-

Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ activate PKC, which in turn phosphorylates various downstream target proteins.

These signaling events can lead to a range of physiological and pathophysiological effects, such as vasoconstriction, platelet aggregation, and smooth muscle cell proliferation, which are implicated in the progression of various diseases.[5]

Quantitative Data

The concentration of 8-iso-PGF2α in biological fluids is a key indicator of the extent of in vivo lipid peroxidation. Its levels have been documented in various sample types and have been shown to be elevated in numerous disease states.

| Biological Sample | Condition | 8-iso-PGF2α Concentration | Reference |

| Plasma | Healthy Adults | 40 - 100 pg/mL | [6] |

| End-Stage Renal Disease (Hemodialysis) | 389.8 ± 148.3 pg/mL | [7] | |

| End-Stage Renal Disease (CAPD) | 254.3 ± 76.6 pg/mL | [7] | |

| Lung Cancer | 11.05 ± 4.29 pg/mL | [8] | |

| Benign Lung Nodules | 8.84 ± 7.0 pg/mL | [8] | |

| Healthy Controls (Lung Cancer Study) | 8.26 ± 2.98 pg/mL | [8] | |

| Urine | Healthy Adults | 180 - 500 pg/mg creatinine | [6] |

| Healthy Nonsmokers | 0.25 ± 0.15 µg/g creatinine | [9] | |

| Smokers | 0.53 ± 0.37 µg/g creatinine | [9] | |

| Coronary Artery Disease | 9.2 ng/mg creatinine (median) | [10] | |

| No Significant Coronary Artery Disease | 6.0 ng/mg creatinine (median) | [10] | |

| Umbilical Cord Blood | Normal Full-Term Babies | 130.09 ± 31.73 pg/mL | [11] |

| Post-Term Babies | 252.01 ± 46.41 pg/mL | [11] | |

| Urine (Newborns) | Normal Full-Term Babies | 27.14 ± 6.73 pg/mL | [11] |

| Post-Term Babies | 44.00 ± 8.50 pg/mL | [11] |

Experimental Protocols

The accurate quantification of 8-iso-PGF2α is crucial for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying 8-iso-PGF2α. Commercial kits are readily available and are typically based on a competitive immunoassay format.

Principle: In a competitive ELISA, a known amount of labeled 8-iso-PGF2α (e.g., conjugated to an enzyme like HRP) competes with the 8-iso-PGF2α in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled 8-iso-PGF2α that binds to the antibody is inversely proportional to the concentration of 8-iso-PGF2α in the sample. The signal generated by the enzyme is then measured, and the concentration of 8-iso-PGF2α in the sample is determined by comparison to a standard curve.[12][13]

Generalized Protocol:

-

Sample Preparation: Biological samples (plasma, urine, tissue homogenates) may require purification and extraction, often using solid-phase extraction (SPE) cartridges, to remove interfering substances.[14]

-

Coating: Microplate wells are pre-coated with a capture antibody specific for 8-iso-PGF2α.

-

Competition: Standards and prepared samples are added to the wells, followed by the addition of a fixed amount of HRP-conjugated 8-iso-PGF2α. The plate is then incubated.[12]

-

Washing: The wells are washed to remove unbound components.

-

Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, which is converted by the bound HRP into a colored product.

-

Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

-

Detection: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: The concentration of 8-iso-PGF2α in the samples is calculated based on the standard curve generated from the standards.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the most accurate and specific method for the quantification of 8-iso-PGF2α. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Principle: LC separates 8-iso-PGF2α from other molecules in the sample, including its isomers. The separated analyte is then ionized (typically using electrospray ionization - ESI) and introduced into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion (the molecular ion of 8-iso-PGF2α) is selected, fragmented, and a specific product ion is detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides very high specificity and allows for accurate quantification, often using a stable isotope-labeled internal standard.[16]

Generalized Protocol:

-

Sample Preparation: Similar to ELISA, samples are typically subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[14][17] A deuterated internal standard (e.g., 8-iso-PGF2α-d4) is added to the sample before extraction to correct for any analyte loss during sample processing and for variations in instrument response.[16]

-

Liquid Chromatography: The extracted sample is injected into an LC system equipped with a suitable column (e.g., C18). A specific mobile phase gradient is used to achieve chromatographic separation of 8-iso-PGF2α from its isomers.[17]

-

Mass Spectrometry: The eluent from the LC is directed to the mass spectrometer.

-

Ionization: The analyte is ionized, typically in negative ion mode for 8-iso-PGF2α.

-

Tandem MS Analysis (MRM): The mass spectrometer is set to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard. For 8-iso-PGF2α, a common transition is m/z 353.2 → 193.1.[16][17]

-

-

Quantification: The peak areas of the analyte and the internal standard are measured. The concentration of 8-iso-PGF2α in the original sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Conclusion

8-iso-Prostaglandin F2α stands as a robust and reliable biomarker for the assessment of lipid peroxidation and oxidative stress in vivo. Its well-characterized formation pathways, biological activity, and the availability of sensitive and specific analytical methods make it an invaluable tool for researchers, scientists, and drug development professionals. The careful and accurate measurement of 8-iso-PGF2α can provide critical insights into the pathophysiology of a wide range of diseases and can serve as a key endpoint in the evaluation of novel therapeutic interventions targeting oxidative stress.

References

- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blood and urine 8-iso-PGF2α levels in babies of different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Human 8-iso-PGF2 alpha ELISA Kit (A73969) [antibodies.com]

- 14. 8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress Damage Following Robot-Assisted Radical Prostatectomy (RARP) | MDPI [mdpi.com]

- 15. 8-iso-PGF2α(8-isoprostane) ELISA Kit [elkbiotech.com]

- 16. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.5. Measurement of 8-iso-PGF2α by LC-MS/MS [bio-protocol.org]

Cellular Signaling Pathways of 8-iso Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing the cellular signaling pathways of 8-iso Prostaglandin A1 (8-iso PGA1) is limited. Much of the current understanding is extrapolated from studies on the closely related Prostaglandin A1 (PGA1) and other isoprostanes. This guide synthesizes the available direct evidence for 8-iso PGA1's biological activity with the known pathways of related compounds to provide a comprehensive overview for researchers.

Introduction to this compound

This compound (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid. Isoprostanes are considered reliable markers of oxidative stress in vivo. While the biological activities of many F-series isoprostanes have been extensively studied, the specific signaling cascades initiated by A-series isoprostanes like 8-iso PGA1 are less well-characterized. However, existing data points to its potential role in cellular regulation and signaling.

Known Biological Activities of this compound

Direct studies on 8-iso PGA1 have identified a few key biological activities. These findings provide initial clues into its potential signaling roles.

Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

8-iso PGA1 has been shown to inhibit the activity of AKR1B10, an enzyme implicated in the development and progression of certain cancers.

| Parameter | Value | Cell/System | Reference |

| Inhibition of AKR1B10 | IC₅₀ not determined, but inhibition observed at 60 µM | COS-7 lysates expressing human AKR1B10 | [1] |

Experimental Protocol: AKR1B10 Inhibition Assay

A detailed protocol for a similar AKR1B10 inhibition assay can be found in Díaz-Dacal, B., et al. (2011). Cancer Res. 71(12), 4161-4171. The general steps would involve:

-

Lysing COS-7 cells engineered to express human AKR1B10.

-

Incubating the cell lysate with a known substrate for AKR1B10 and varying concentrations of 8-iso PGA1.

-

Measuring the enzymatic activity by monitoring the change in absorbance of a cofactor, such as NADPH, using spectrophotometry.

-

Calculating the inhibitory effect of 8-iso PGA1 on AKR1B10 activity.

Modulation of Neurotransmitter Release

In the context of neuroscience, 8-iso PGA1 has been observed to affect neurotransmitter release in the retina.

| Parameter | Value | System | Reference |

| Inhibition of potassium-induced D-aspartate release | Effective at 0.1 µM | Isolated bovine retinas | [1] |

Experimental Protocol: Neurotransmitter Release Assay

The methodology for this type of experiment is detailed in Opere, C.A., et al. (2005). Neurochem. Res. 30(1), 129-137. A typical workflow includes:

-

Isolating retinas from bovine eyes.

-

Pre-loading the retinal tissue with a radiolabeled neurotransmitter analog, such as [³H]D-aspartate.

-

Stimulating neurotransmitter release using a high concentration of potassium chloride.

-

Treating the tissue with 8-iso PGA1 to observe its effect on the stimulated release.

-

Quantifying the amount of released radiolabeled analog using scintillation counting.

Inferred and Hypothetical Signaling Pathways

Given the limited direct research on 8-iso PGA1, we can infer potential signaling mechanisms by examining the pathways of the structurally similar Prostaglandin A1 (PGA1) and other classes of isoprostanes.

Potential Inhibition of NF-κB Signaling (Inferred from PGA1)

Prostaglandin A1 is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory responses. This inhibition is linked to the activation of Heat Shock Factor (HSF), leading to the expression of heat shock proteins. It is plausible that 8-iso PGA1 shares this activity.

Potential Interaction with Thromboxane A2 Receptors (Inferred from F2-Isoprostanes)

Many F2-isoprostanes exert their biological effects by binding to and activating thromboxane A2 receptors (TP receptors). This interaction typically leads to the activation of G-proteins (Gq and Gi), resulting in downstream signaling through phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascades.

Hypothetical Activation of PPAR and Nrf2 Pathways

Peroxisome proliferator-activated receptors (PPARs) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) are key regulators of metabolism and cellular defense against oxidative stress. Certain prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are known ligands for PPARγ. Given that 8-iso PGA1 is a product of oxidative stress, it is plausible that it could modulate these protective pathways, either directly or indirectly.

Experimental Workflow for Investigating PPAR/Nrf2 Activation

A- and J-series prostaglandins, which like 8-iso PGA1 contain an α,β-unsaturated carbonyl group, are known to be reactive electrophiles. This chemical property allows them to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins. It is hypothesized that 8-iso PGA1 could activate the Nrf2 pathway through this mechanism by modifying Keap1, the repressor of Nrf2, leading to Nrf2's translocation to the nucleus and the subsequent transcription of antioxidant response element (ARE)-containing genes.

Conclusion and Future Directions

The study of this compound is an emerging area of research. While direct evidence for its signaling pathways is currently sparse, the known biological activities and the well-established pathways of related prostaglandins and isoprostanes provide a solid foundation for future investigation. Researchers are encouraged to use the hypothetical pathways and experimental workflows presented in this guide as a starting point to elucidate the precise molecular mechanisms of 8-iso PGA1. A deeper understanding of these pathways could unveil novel therapeutic targets for diseases associated with oxidative stress and inflammation.

References

8-iso Prostaglandin A1: A Technical Guide on its Core Biology and Potential Disease Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are markers of oxidative stress. While the biological activities of many isoprostanes, such as 8-iso-PGF2α, have been extensively studied, 8-iso-PGA1 remains a less-explored molecule. This technical guide provides a comprehensive overview of the current knowledge on 8-iso-PGA1, its known biological functions, and its potential implications in human diseases, with a focus on its interaction with aldo-keto reductase family 1 member B10 (AKR1B10).

Biochemical Profile

| Property | Value |

| Chemical Name | (8β)-15S-hydroxy-9-oxo-prosta-10,13E-dien-1-oic acid[1] |

| Synonyms | 8-epi-PGA1, 8-iso-PGA1[1] |

| Molecular Formula | C20H32O4[1] |

| Molecular Weight | 336.5 g/mol [1] |

| Class | Isoprostane |

Known Biological Activities and Signaling Pathways

Research into the specific biological roles of 8-iso-PGA1 is still in its early stages. However, two key inhibitory functions have been identified:

-

Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10): 8-iso-PGA1 has been shown to inhibit the activity of AKR1B10, an enzyme implicated in various cellular processes and diseases, particularly cancer.[1]

-

Inhibition of D-Aspartate Release: In isolated bovine retinas, 8-iso-PGA1 was found to inhibit the potassium-induced release of D-aspartate, suggesting a potential role in neurotransmission.[1]

8-iso-PGA1 and AKR1B10 Inhibition

The most well-documented biological activity of 8-iso-PGA1 is its inhibition of AKR1B10.[1] AKR1B10 is a member of the aldo-keto reductase superfamily and is involved in the detoxification of cytotoxic aldehydes and the metabolism of various compounds, including chemotherapeutic drugs.[2][3]

Upregulation of AKR1B10 has been observed in several types of cancer, including lung, breast, and liver cancer, and is often associated with chemoresistance.[2][4] By catalyzing the reduction of carbonyl groups on chemotherapeutic agents, AKR1B10 can inactivate these drugs, leading to treatment failure. The ability of 8-iso-PGA1 to inhibit AKR1B10 suggests its potential as a therapeutic agent to overcome chemoresistance in cancer.[5]

Potential Role in Neurotransmission

The finding that 8-iso-PGA1 inhibits potassium-induced D-aspartate release in retinal tissue points to a possible role in modulating neurotransmitter systems.[1] D-aspartate is an endogenous amino acid that acts as a neurotransmitter or neuromodulator in the central nervous system. Further research is needed to elucidate the precise mechanism and physiological significance of this inhibition.

Comparison with Prostaglandin A1 (PGA1)

While distinct from 8-iso-PGA1, the biological activities of Prostaglandin A1 (PGA1) may offer clues to the potential functions of its iso-form. PGA1 is known to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. By inhibiting the degradation of IκBα, an inhibitor of NF-κB, PGA1 prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.[6][8] Given the structural similarity, it is plausible that 8-iso-PGA1 may also possess anti-inflammatory properties through a similar mechanism, although this remains to be experimentally verified.

Relation to Human Diseases

Direct evidence linking specific levels of 8-iso-PGA1 to human diseases is currently lacking in the scientific literature. However, its known interaction with AKR1B10 provides a strong basis for hypothesizing its relevance in cancer.

| Disease | Potential Role of 8-iso-PGA1 (Hypothesized) | Quantitative Data |

| Cancer | Inhibition of AKR1B10 could potentially reverse chemoresistance and inhibit tumor growth. | No data available on 8-iso-PGA1 levels in cancer patients. |

| Neurodegenerative Diseases | Inhibition of D-aspartate release might modulate neuronal function, but the implications for disease are unknown. | No data available. |

| Inflammatory Diseases | If 8-iso-PGA1 shares the NF-κB inhibitory properties of PGA1, it could have anti-inflammatory effects. | No data available. |

Experimental Protocols

Quantification of 8-iso-PGA1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific protocol for 8-iso-PGA1 is not widely published, a general method for isoprostane analysis using LC-MS/MS can be adapted. This method offers high specificity and sensitivity.

1. Sample Collection and Storage:

-

Plasma: Collect blood in EDTA-containing tubes and place on ice immediately. Centrifuge to separate plasma, then immediately freeze at -80°C. Avoid repeated freeze-thaw cycles.[9]

-

Urine: Collect spot or 24-hour urine samples and freeze at -80°C as soon as possible.[9]

-

Tissues: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.[9]

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Spike the sample with a deuterated internal standard (e.g., 8-iso-PGA1-d4) for accurate quantification.

-

Acidify the sample to pH 3 with a suitable acid (e.g., HCl or formic acid).[10]

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with acidified water and then with a non-polar solvent like hexane to remove interfering lipids.[10]

-

Elute the isoprostanes with a solvent such as ethyl acetate or a methanol/water mixture.[2][11]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).[10] The gradient will be optimized to resolve 8-iso-PGA1 from other isomers.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Use electrospray ionization (ESI) in negative ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 8-iso-PGA1 will be its deprotonated molecule [M-H]⁻. The specific product ions for fragmentation will need to be determined by infusing a pure standard of 8-iso-PGA1 into the mass spectrometer.

-

Conclusion and Future Directions

8-iso-Prostaglandin A1 is an understudied isoprostane with demonstrated biological activity, most notably the inhibition of AKR1B10. This interaction presents a compelling rationale for investigating the role of 8-iso-PGA1 in cancer, particularly in the context of overcoming chemoresistance. The limited availability of research on 8-iso-PGA1 highlights a significant knowledge gap and a promising area for future investigation.

Future research should focus on:

-

Elucidating the full spectrum of biological activities of 8-iso-PGA1.

-

Investigating its signaling pathways, including potential interactions with the NF-κB pathway.

-

Developing and validating specific and sensitive assays for its quantification in biological fluids.

-

Conducting clinical studies to determine the levels of 8-iso-PGA1 in various human diseases and to assess its potential as a biomarker or therapeutic target.

A deeper understanding of 8-iso-PGA1 biology holds the potential to open new avenues for therapeutic intervention in a range of diseases, from cancer to neurodegenerative and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of F2-isoprostanes in plasma of pregnant women by HPLC-MS/MS using a column packed with core-shell particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoprostane Sample Collection Procedures | Eicosanoid Core Laboratory [vumc.org]

- 10. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid preparation of human urine and plasma samples for analysis of F2-isoprostanes by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-iso Prostaglandin A1 and the Broader Isoprostane Landscape

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on 8-iso Prostaglandin A1 (8-iso PGA1) is notably limited. While this guide provides all available information on 8-iso PGA1, it extensively utilizes the well-researched analogue, 8-iso-Prostaglandin F2α (8-iso-PGF2α), to illustrate the expected experimental designs, signaling pathways, and data presentation pertinent to the study of isoprostanes. This approach is intended to provide a comprehensive framework for researchers in the absence of specific data for 8-iso PGA1.

Introduction to this compound

This compound (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1][2][3] Isoprostanes are considered reliable markers of oxidative stress. While the biological activities of many isoprostanes have been extensively studied, 8-iso PGA1 remains a relatively under-investigated molecule, with its biological functions not yet thoroughly reported in scientific literature.[2]

Physicochemical Properties of this compound